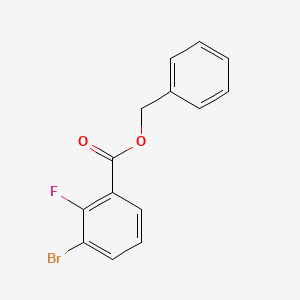

3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

Beschreibung

Contextualization of Halogenated Aromatic Esters in Contemporary Organic Synthesis

Halogenated aromatic esters are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms (F, Cl, Br, I) and containing an ester functional group (-COOR). These molecules are of paramount importance in contemporary organic synthesis, serving as versatile building blocks and key intermediates. The presence of halogens on the aromatic ring provides reactive handles for a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.

The ester group, on the other hand, is relatively stable but can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols. This dual functionality makes halogenated aromatic esters highly valuable precursors in the synthesis of a wide array of fine chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and materials with novel electronic or photophysical properties. The specific type and position of the halogen atom can be used to fine-tune the electronic properties and reactivity of the molecule, allowing chemists to design and execute precise synthetic strategies.

Significance of 3-Bromo-2-fluoro-benzoic Acid Benzyl (B1604629) Ester in Advanced Chemical Research

3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is a bespoke chemical entity designed for use as an advanced intermediate in multi-step synthetic pathways. Its significance does not lie in direct application but in its utility as a highly functionalized building block for creating more complex and often biologically active molecules. The importance of this compound can be understood by dissecting its structural features.

The core of the molecule is 3-Bromo-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The properties of this parent acid are foundational to the utility of its benzyl ester derivative.

Properties of 3-Bromo-2-fluorobenzoic Acid

| Property | Value |

|---|---|

| CAS Number | 161957-56-8 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Physical Form | Solid |

| Purity (Typical) | ≥98% |

This data is compiled from multiple chemical supplier databases. sigmaaldrich.comallmpus.com

The conversion of the carboxylic acid to its benzyl ester is a critical strategic step in synthesis. The benzyl group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protecting group is robust enough to withstand a variety of reaction conditions but can be selectively removed later in the synthetic sequence, typically through catalytic hydrogenation, to regenerate the carboxylic acid.

The true synthetic value of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester lies in the unique reactivity conferred by the two different halogen substituents on the aromatic ring. The bromine atom at the 3-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-based or heteroatom-based substituents. The fluorine atom at the 2-position, adjacent to the ester, influences the electronic environment of the ring and can play a crucial role in modulating the biological activity or conformational preferences of the final target molecule. Related structures, such as 3-Bromo-2-fluorobenzyl alcohol, are recognized as critical intermediates for developing new therapeutic agents and advanced materials, which underscores the value of this substitution pattern in research and development. nbinno.com

Potential Synthetic Transformations of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Bromo Group | C3 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings |

| Ester Group | C1 | Deprotection (hydrogenolysis) to carboxylic acid; Amidation |

| Aromatic Ring | Multiple | Nucleophilic aromatic substitution (SₙAr) |

This trifunctional nature—a site for cross-coupling (Br), a latent carboxylic acid (benzyl ester), and an electronically modifying group (F)—makes 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester a highly significant and versatile tool for medicinal chemists and material scientists engaged in the design and synthesis of novel, complex molecules.

Overview of Research Trajectories for Complex Benzoic Acid Derivatives

Research into complex benzoic acid derivatives is a dynamic and rapidly evolving field, primarily driven by the search for new therapeutic agents and functional materials. These compounds are central to many biochemical processes and serve as foundational scaffolds for a multitude of natural products and synthetic drugs. ncert.nic.in

A major research trajectory is the development of novel pharmaceuticals. Benzoic acid derivatives are being extensively investigated for a wide range of biological activities. For instance, specifically designed derivatives are being synthesized and evaluated as potent and selective inhibitors of enzymes implicated in diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. The structural diversity achievable with the benzoic acid scaffold allows for the systematic optimization of binding affinities and pharmacokinetic properties.

Another significant trend is the incorporation of benzoic acid derivatives into "smart" materials and functional polymers. The rigid structure of the benzene (B151609) ring combined with the versatile chemistry of the carboxylic acid group makes these compounds excellent candidates for building liquid crystals, photosensitive materials, and advanced polymers. Research is also focused on creating more environmentally friendly and sustainable versions of these compounds, aligning with the principles of green chemistry. This includes the development of biodegradable benzoates and the use of cleaner synthetic methods that minimize waste and avoid hazardous reagents. ijisrt.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 3-bromo-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJPPGFEHZAVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Fluoro Benzoic Acid Benzyl Ester

Esterification Strategies for Benzoic Acid Derivatives and Benzyl (B1604629) Alcohols

The formation of an ester bond between a benzoic acid derivative and benzyl alcohol is a cornerstone transformation in organic synthesis. Several key strategies have been developed, ranging from direct acid-catalyzed reactions to sophisticated methods involving in-situ activation of the carboxylic acid or catalytic functionalization of the benzyl source.

Direct esterification, commonly known as Fischer esterification, represents the most classical approach to synthesizing esters. This method involves reacting 3-bromo-2-fluorobenzoic acid directly with benzyl alcohol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. Common strategies to optimize this reaction include:

Use of Excess Reagent: Employing an excess of either the alcohol or the carboxylic acid can drive the reaction forward. Typically, the less expensive reagent is used in excess.

Water Removal: The removal of water, a byproduct of the reaction, is crucial. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using dehydrating agents.

Catalyst Selection: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are the most common catalysts. Solid acid catalysts can also be employed for easier separation and recycling.

For the synthesis of 3-Bromo-2-fluoro-benzoic acid benzyl ester, a typical protocol would involve refluxing the carboxylic acid and benzyl alcohol in toluene with a catalytic amount of sulfuric acid, with continuous removal of water.

| Parameter | Condition | Purpose |

| Reactants | 3-Bromo-2-fluoro-benzoic acid, Benzyl alcohol | Formation of the ester |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic |

| Solvent | Toluene, Hexane | To facilitate azeotropic removal of water |

| Temperature | Reflux | To provide activation energy and facilitate water removal |

| Work-up | Aqueous basic wash (e.g., NaHCO₃ solution) | To neutralize the acid catalyst and remove unreacted carboxylic acid |

To overcome the limitations of direct esterification, particularly for sensitive or sterically hindered substrates, methods involving the activation of the carboxylic acid moiety are frequently employed. These reactions are typically faster, proceed under milder conditions, and are not equilibrium-limited.

This two-step method involves first converting the carboxylic acid into a more reactive acyl halide, followed by reaction with the alcohol. 3-Bromo-2-fluoro-benzoic acid can be converted to its highly reactive acyl chloride, 3-bromo-2-fluoro-benzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride is then reacted with benzyl alcohol, usually in the presence of a non-nucleophilic base such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, preventing potential side reactions. This method is highly efficient and generally proceeds to completion at or below room temperature.

Reaction Scheme:

C₇H₄BrFO₂ + SOCl₂ → C₇H₃BrClFO + SO₂ + HCl

C₇H₃BrClFO + C₇H₈O + Base → C₁₄H₁₀BrFO₂ + Base·HCl

| Step | Reagents | Typical Conditions | Role of Reagents |

| 1. Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Neat or in a non-polar solvent (e.g., DCM, Toluene), often with a catalytic amount of DMF. | Converts the carboxylic acid to the more electrophilic acyl chloride. |

| 2. Esterification | Benzyl alcohol, Pyridine or Triethylamine | Anhydrous aprotic solvent (e.g., DCM, THF) at 0 °C to room temperature. | Benzyl alcohol acts as the nucleophile; the base scavenges the HCl byproduct. |

The formation of a mixed anhydride from the carboxylic acid is another effective activation strategy. The mixed anhydride is more reactive than the parent carboxylic acid and readily undergoes nucleophilic acyl substitution with an alcohol. A prominent example is the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. organic-chemistry.org

In this process, 3-bromo-2-fluorobenzoic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine to form the mixed anhydride. Subsequently, the addition of benzyl alcohol along with a stoichiometric amount of an acylation catalyst, typically 4-dimethylaminopyridine (DMAP), leads to the formation of the desired benzyl ester under mild conditions. organic-chemistry.org DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. organic-chemistry.org

| Method | Activating Agent | Base/Catalyst | Key Intermediate |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Triethylamine (stoichiometric), DMAP (catalytic) | Mixed carboxylic anhydride |

| Chloroformate | Ethyl chloroformate, Isobutyl chloroformate | Triethylamine, N-Methylmorpholine | Mixed carbonic-carboxylic anhydride |

Coupling reagents commonly used in peptide synthesis are also highly effective for ester formation, promoting the reaction between a carboxylic acid and an alcohol under very mild conditions.

Carbodiimide Reagents: The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of DMAP. organic-chemistry.orgnih.govorganic-chemistry.org The carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.org This intermediate can then be attacked by the alcohol to form the ester, releasing a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). organic-chemistry.org The use of EDC is often preferred as its corresponding urea byproduct is water-soluble, simplifying purification. reddit.com

Uronium-Based Reagents: Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling reagents. wikipedia.org HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. wikipedia.org This species rapidly reacts with benzyl alcohol to yield the target ester. These reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents such as N,N-dimethylformamide (DMF). wikipedia.org

| Reagent Class | Example Reagent | Typical Base | Advantages |

| Carbodiimide | DCC, EDC | DMAP (catalyst) | Mild conditions, high yields, tolerates sensitive functional groups. organic-chemistry.orgnih.gov |

| Uronium Salt | HATU, HBTU | DIPEA, Triethylamine | Very fast reactions, high efficiency for sterically hindered substrates. wikipedia.org |

A modern and atom-economical approach to benzyl ester synthesis involves the direct coupling of carboxylic acids with toluene via catalytic C(sp³)–H bond functionalization. This strategy avoids the pre-functionalization of toluene to benzyl alcohol or a benzyl halide, thereby reducing steps and waste.

Palladium-catalyzed protocols have been developed for the direct benzylation of carboxylic acids with toluene. organic-chemistry.orgsemanticscholar.orglabxing.com These reactions typically employ a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), an oxidant (often molecular oxygen), and additives in a suitable solvent. organic-chemistry.orglabxing.com The reaction proceeds through the activation of a benzylic C-H bond of toluene by the palladium catalyst, followed by acyloxylation with the carboxylic acid. organic-chemistry.org This method demonstrates good functional group tolerance, allowing for the benzylation of various substituted benzoic acids. labxing.com

| Parameter | Example | Function | Reference |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates C-H bond activation and C-O bond formation. | organic-chemistry.org |

| Benzyl Source | Toluene | Provides the benzyl moiety via direct C-H activation. | organic-chemistry.orgsemanticscholar.orglabxing.com |

| Oxidant | Molecular Oxygen (O₂) | Regenerates the active Pd(II) catalyst. | organic-chemistry.org |

| Additive | Trifluoromethanesulfonic acid | May assist in the C-H bond cleavage step. | organic-chemistry.org |

| Solvent | N,N-Dimethylacetamide (DMA) | Solvent and potentially a ligand for the catalyst. | organic-chemistry.org |

This approach represents a significant advancement in ester synthesis, offering a more sustainable route to compounds like 3-Bromo-2-fluoro-benzoic acid benzyl ester.

Activation of Carboxylic Acid Moieties for Ester Formation

Regioselective Introduction of Halogen Substituents on the Aromatic Ring

Achieving the specific 3-bromo, 2-fluoro substitution pattern on the benzoic acid core requires sophisticated synthetic strategies. The directing effects of the carboxyl, fluoro, and bromo groups must be carefully considered in electrophilic aromatic substitution, or alternative methods like ortho-metalation must be employed.

The direct bromination of fluoro-substituted benzoic acids presents a regioselectivity challenge. In a precursor like 2-fluorobenzoic acid, the existing substituents direct the position of the incoming bromine atom. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho, para-director. In the case of 2-fluorobenzoic acid, both the fluorine atom (at C2) and the carboxylic acid group (at C1) direct electrophilic substitution to the C3 and C5 positions. However, the strong para-directing effect of the fluorine atom typically favors substitution at the C5 position, leading to 5-bromo-2-fluorobenzoic acid as the major product. Achieving the desired 3-bromo isomer via this route is therefore challenging and requires specialized conditions to favor ortho-bromination over para-bromination, which may not provide high yields.

Table 1: Directing Effects in the Bromination of 2-Fluorobenzoic Acid

| Substituent | Position | Directing Effect | Favored Position(s) for Bromination |

| Carboxylic Acid (-COOH) | C1 | Meta-directing | C3, C5 |

| Fluorine (-F) | C2 | Ortho, para-directing | C3, C5 |

An alternative approach is the fluorination of a bromo-substituted benzoic acid, such as 3-bromobenzoic acid. Introducing a fluorine atom ortho to the carboxyl group is not straightforward via classical electrophilic fluorination due to the deactivating nature of the existing substituents. Modern methods offer more viable routes. One such advanced technique involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can be prepared from the corresponding benzoic acids. umn.edu This transition metal-free method uses fluoride (B91410) salts to introduce the fluorine atom, offering a potential pathway to 2-fluoro-substituted benzoic acids. umn.edu

Directed ortho-metalation (DoM) is a powerful strategy for achieving specific regioselectivity. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryl anion can then react with an electrophile, such as a halogenating agent.

The carboxylate group of benzoic acid itself can serve as a directing group. organic-chemistry.org For instance, an unprotected benzoic acid can be treated with a strong base like s-BuLi in the presence of TMEDA at low temperatures to achieve deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org This lithiated intermediate can then be quenched with a bromine source (e.g., Br₂) to introduce the bromine atom regioselectively. This method could potentially be applied to 2-fluorobenzoic acid to introduce a bromine atom at the C3 position, or to 3-bromobenzoic acid to introduce a fluorine atom at the C2 position after metalation. Iridium-catalyzed C-H activation is another modern approach that allows for the selective ortho-halogenation of benzoic acids under mild conditions. acs.org

Synthesis of Key Precursors for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

The successful synthesis of the final ester product relies on the efficient preparation of its two main components: 3-bromo-2-fluorobenzoic acid and benzyl alcohol.

Several multi-step synthetic routes have been developed for 3-bromo-2-fluorobenzoic acid, often starting from readily available precursors.

From Nitrobenzene Derivatives : One elaborate pathway starts with m-fluorobenzotrifluoride. This starting material undergoes a sequence of reactions including nitration, bromination, reduction of the nitro group to an amine, and subsequent deamination. The final step is the hydrolysis of the trifluoromethyl group to a carboxylic acid, yielding the target 2-bromo-3-fluorobenzoic acid. google.com Another route begins with o-bromoaniline, which is converted to 3-bromo-2-fluoronitrobenzene through acetylation, nitration, hydrolysis, and a diazotization reaction in the presence of a fluoride source. google.com The 3-bromo-2-fluoronitrobenzene can then be converted to the desired carboxylic acid through further standard transformations.

Via Diazotization (Sandmeyer Reaction) : A common and effective laboratory-scale synthesis involves the diazotization of an appropriately substituted aniline precursor, followed by a Sandmeyer-type reaction. A well-documented procedure starts with 2-amino-3-fluorobenzoic acid. chemicalbook.comchemicalbook.com This precursor is treated with a nitrite source (e.g., sodium nitrite) in the presence of hydrobromic acid at low temperatures (0°C) to form an in-situ diazonium salt. This intermediate is then treated with copper(I) bromide (CuBr), which facilitates the replacement of the diazonium group with a bromine atom, yielding 2-bromo-3-fluorobenzoic acid with good yields. chemicalbook.comchemicalbook.com

Table 2: Example Synthesis of 2-Bromo-3-fluorobenzoic Acid via Diazotization

| Step | Reagents | Temperature | Outcome |

| 1 | 2-amino-3-fluorobenzoic acid, Hydrobromic acid (47%), Acetonitrile | 0°C | Formation of amine salt |

| 2 | Sodium nitrite (aq.) | 0°C | Formation of diazonium salt |

| 3 | Copper(I) bromide | 70°C | Formation of 2-bromo-3-fluorobenzoic acid |

Benzyl alcohol is a common organic compound that can be prepared through various established methods.

Reduction of Carboxylic Acids or Aldehydes : Industrially, a common route to benzyl alcohol is the hydrogenation of benzaldehyde. wikipedia.org For laboratory preparations, benzaldehyde can be readily reduced to benzyl alcohol using reducing agents like sodium borohydride (B1222165). Benzoic acid can also be reduced to benzyl alcohol, though this requires a stronger reducing agent such as lithium aluminum hydride (LiAlH4).

Cannizzaro Reaction : The Cannizzaro reaction is a disproportionation reaction of an aldehyde that lacks alpha-hydrogens, such as benzaldehyde. uomustansiriyah.edu.iq When benzaldehyde is treated with a strong base like potassium hydroxide (B78521), one molecule of the aldehyde is oxidized to form benzoic acid (as its salt), while a second molecule is reduced to form benzyl alcohol. youtube.comyoutube.com The benzyl alcohol can then be separated from the reaction mixture by extraction. stuba.sk Another established industrial method involves the hydrolysis of benzyl chloride. wikipedia.orguomustansiriyah.edu.iq

Advanced and Emerging Synthetic Strategies

The development of novel synthetic routes is critical for improving efficiency, yield, and functional group tolerance in the preparation of specialized chemical compounds. For a molecule like 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, advanced strategies offer powerful tools for creating its core structure and for subsequent derivatization.

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. thermofisher.com These reactions are indispensable for modifying aryl halides, such as the bromide component of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, to form more complex aryl-aryl or aryl-alkyl structures. The general mechanism for these processes, particularly those catalyzed by palladium, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Several named reactions fall under this category, each utilizing different organometallic reagents and coupling partners. thermofisher.comustc.edu.cn While the primary application in the context of the title compound would be post-esterification modification of the carbon-bromine bond, these methods are fundamental to building diverse molecular frameworks from halogenated precursors.

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid) using a palladium catalyst and a base. ustc.edu.cn

Heck Coupling: An aryl halide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. ustc.edu.cn

Stille Coupling: This method involves the reaction of an aryl halide with an organostannane reagent, catalyzed by palladium. rsc.org It is known for its tolerance of a wide variety of functional groups. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. ustc.edu.cnrsc.org

Negishi Coupling: An organozinc reagent is coupled with an organohalide using a nickel or palladium catalyst. ustc.edu.cn

The selection of a specific cross-coupling reaction depends on the desired final product and the compatibility of the substrates with the reaction conditions. Ligand-free catalytic systems are also gaining traction as they offer more cost-effective and sustainable alternatives to traditional ligand-supported catalysts. rsc.org

Table 1: Overview of Key Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Palladium | Aryl-Aryl or Aryl-Alkyl |

| Heck Coupling | Aryl Halide + Alkene | Palladium | Aryl-Vinyl |

| Stille Coupling | Aryl Halide + Organostannane | Palladium | Aryl-Aryl or Aryl-Alkyl |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper | Aryl-Alkynyl |

| Negishi Coupling | Aryl Halide + Organozinc Compound | Palladium or Nickel | Aryl-Aryl or Aryl-Alkyl |

Photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to drive chemical reactions under mild conditions. mdpi.com This methodology is particularly relevant for the synthesis and modification of halogenated aromatic compounds. The process typically involves a photocatalyst, such as an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon photoexcitation. mdpi.comnih.gov

In the context of synthesizing halogenated aromatic esters, photoredox catalysis can be applied in several ways:

Generation of Aryl Radicals: A photoexcited catalyst can reduce an aryl halide (Ar-X) to generate an aryl radical (Ar•) and a halide anion (X⁻). mdpi.com This aryl radical can then engage in various reactions, including substitution or coupling, to build the desired molecular structure.

Aromatic Substitution: Photoredox-mediated pathways can facilitate nucleophilic aromatic substitution on aryl halides that might otherwise require harsh reaction conditions. mdpi.comnih.gov This can be used to introduce functionalities onto the aromatic ring.

Dehalogenation: Selective dehalogenation can be achieved using photoredox catalysis, which is useful in synthetic sequences where a halogen is used as a directing group and later removed. nih.gov The reactivity order for dehalogenation is typically C-I > C-Br > C-Cl. nih.gov

The application of organic photoredox catalysts, often immobilized within polymeric nanoparticles, allows these reactions to be performed in environmentally benign solvents like water. nih.gov

Table 2: Principles of Photoredox Catalysis for Aryl Halides

| Catalyst Type | Mechanism Pathway | Key Intermediate | Applicable Transformation |

|---|---|---|---|

| Iridium or Ruthenium Complexes | Reductive Quenching Cycle | Aryl Radical | Aromatic Substitution, C-C Coupling |

| Organic Dyes (e.g., Acridinium) | Oxidative Quenching Cycle | Aryl Radical Cation | Nucleophilic Addition |

| Polymer-Based Nanoparticles | Aqueous Media Reactions | Aryl Radical | Dehalogenation, C-C Coupling |

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester. This involves examining both the formation of the ester linkage and the introduction of the halogen substituents onto the aromatic ring.

Mechanism of Ester Formation:

The formation of the benzyl ester from 3-bromo-2-fluoro-benzoic acid and benzyl alcohol is typically achieved through Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction. tcu.edu The mechanism proceeds through the following steps:

Protonation: The carboxylic acid's carbonyl oxygen is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

The equilibrium can be driven towards the product by using an excess of one reactant or by removing water as it is formed. tcu.edu

Mechanism of Halogenation:

The synthesis of the precursor, 3-bromo-2-fluoro-benzoic acid, involves the regioselective introduction of fluorine and bromine atoms. The specific positioning (fluoro at C2, bromo at C3) suggests a multi-step synthetic sequence rather than direct halogenation of benzoic acid. A plausible route involves the Sandmeyer reaction, starting from a suitably substituted aniline derivative, such as 2-amino-3-fluorobenzoic acid.

The Sandmeyer reaction mechanism for introducing the bromine atom would be:

Diazotization: The primary aromatic amine (2-amino-3-fluorobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.

Single Electron Transfer: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. A single electron is transferred from the copper(I) species to the diazonium salt, which decomposes to release nitrogen gas and form an aryl radical.

Halogen Transfer: The aryl radical then abstracts a bromine atom from the now copper(II) bromide species to form the final product, 3-bromo-2-fluoro-benzoic acid, while regenerating the copper(I) catalyst.

This method provides excellent control over the position of the incoming halogen, which is dictated by the initial position of the amino group.

Reactivity and Mechanistic Investigations of 3 Bromo 2 Fluoro Benzoic Acid Benzyl Ester

Reactions at the Ester Functional Group

The benzyl (B1604629) ester group is a primary site for several important chemical reactions, including hydrolysis, transesterification, and reduction. The kinetics and outcomes of these reactions are modulated by the electronic effects of the halogen substituents on the benzoic acid portion of the molecule.

The hydrolysis of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester to 3-bromo-2-fluorobenzoic acid and benzyl alcohol can proceed under both acidic and basic conditions. The rates of these reactions are significantly influenced by the electronic properties of the substituents on the aromatic ring.

The thermodynamics of the hydrolysis reaction are generally favorable, leading to the formation of the more stable carboxylate salt (under basic conditions) or carboxylic acid (under acidic conditions) and benzyl alcohol. The equilibrium position will be dependent on the pH of the solution.

The following table presents representative second-order rate constants for the alkaline hydrolysis of similarly substituted benzoate (B1203000) esters to illustrate the effect of electron-withdrawing groups. It is important to note that these are for different ester and substituent combinations and serve as a qualitative guide.

| Ester Derivative (Analogue) | Conditions | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Phenyl Benzoate | 25 °C, aq. 0.5 M Bu₄NBr | Data not specified, used as baseline | researchgate.net |

| Phenyl 3-Chlorobenzoate | 25 °C, aq. 0.5 M Bu₄NBr | Higher than Phenyl Benzoate | rsc.org |

| Phenyl 4-Fluorobenzoate | 25 °C, aq. 2.25 M Bu₄NBr | Higher than Phenyl Benzoate | rsc.org |

Transesterification of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester can be achieved by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium process allows for the synthesis of other esters of 3-bromo-2-fluorobenzoic acid. The efficiency of the reaction depends on the nature of the incoming alcohol and the reaction conditions. To drive the equilibrium towards the desired product, the starting alcohol (benzyl alcohol) or the product ester is typically removed from the reaction mixture.

Enzymatic catalysts, such as lipases, can also be employed for the transesterification of benzoate esters. nih.gov These biocatalysts often offer high selectivity and operate under mild conditions. The transesterification activity can be influenced by the position of substituents on the phenyl ring of the benzoate. nih.gov For instance, in some lipase-catalyzed transesterifications of methyl benzoates, the activity was found to increase in the order of ortho ≈ meta > para substitution. nih.gov

The ester functional group in 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester can be chemoselectively reduced to the corresponding primary alcohol, (3-bromo-2-fluorophenyl)methanol, and benzyl alcohol. This transformation requires the use of reducing agents that are selective for the ester over the aromatic halogens.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding alcohols. However, care must be taken as such powerful hydrides can sometimes lead to the reduction of aryl halides, although this is generally less facile than ester reduction. More selective reducing agents or controlled reaction conditions are often preferred to avoid dehalogenation. For example, a combination of cobalt(II) chloride and sodium borohydride (B1222165) has been shown to be effective for the chemoselective reduction of various carboxylic esters to their corresponding alcohols under mild conditions. organic-chemistry.org The use of specific catalytic systems, such as those based on ruthenium or manganese, can also achieve the selective hydrogenation of esters to alcohols. organic-chemistry.org

Partial reduction of the ester to the corresponding aldehyde, 3-bromo-2-fluorobenzaldehyde, is a more challenging transformation due to the high reactivity of the aldehyde product, which can be further reduced to the alcohol. Specialized reagents and carefully controlled conditions are necessary to achieve this. researchgate.netyoutube.com

Reactions Involving the Aromatic Ring

The aromatic ring of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is substituted with two halogen atoms (bromine and fluorine) and an ester group (in the form of a benzyloxycarbonyl group). These substituents significantly influence the regioselectivity and reactivity of the ring towards both electrophilic and nucleophilic aromatic substitution reactions.

The ester group (-COOBn) is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. youtube.com Halogens, on the other hand, are also deactivating due to their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org

In 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, the positions on the aromatic ring are influenced by these competing effects. The available positions for substitution are C4, C5, and C6.

Position 4: para to the fluorine and meta to the bromine.

Position 5: meta to both the fluorine and the ester group.

Position 6: ortho to both the ester group and the fluorine, and meta to the bromine.

The following table summarizes the directing effects of the substituents on the aromatic ring for electrophilic substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOBn | 1 | Electron-withdrawing (deactivating) | meta (to C3 and C5) |

| -F | 2 | Inductively withdrawing, resonantly donating (deactivating) | ortho, para (to C1, C3, and C5) |

| -Br | 3 | Inductively withdrawing, resonantly donating (deactivating) | ortho, para (to C2, C4, and C6) |

The presence of strong electron-withdrawing groups on an aromatic ring can facilitate nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, both the ester group and the halogen atoms are electron-withdrawing, making the ring susceptible to attack by strong nucleophiles.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For a successful SNAr reaction, the electron-withdrawing group should be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com

In this molecule, both bromine and fluorine can potentially act as leaving groups.

The bromine at C3 is ortho to the fluorine at C2 and meta to the ester group at C1.

The fluorine at C2 is ortho to both the ester group at C1 and the bromine at C3.

Given that the fluorine is ortho to the strongly electron-withdrawing ester group, it is the more likely site for nucleophilic attack, making it a better leaving group in an SNAr reaction compared to the bromine at the C3 position. The stability of the intermediate formed upon nucleophilic attack at C2 would be enhanced by resonance delocalization of the negative charge onto the carbonyl oxygen of the ester group. The bromine at C3, being meta to the ester, would provide less stabilization for the intermediate if it were the site of attack. Therefore, nucleophilic aromatic substitution is most likely to occur at the C2 position, leading to the displacement of the fluoride (B91410) ion.

Cross-Coupling Reactions at the Bromo-Substituted Aromatic Position (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The bromine atom on the aromatic ring of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester serves as a key handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The presence of both an electron-withdrawing fluorine atom and a benzyl ester group influences the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org For 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, the reaction would involve the coupling of the aryl bromide with a suitable boronic acid in the presence of a palladium catalyst and a base. The reactivity of aryl halides in Suzuki-Miyaura coupling is influenced by electronic effects; electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, which is often the rate-determining step. libretexts.orgpku.edu.cn The fluoro and benzyl ester groups in the target molecule are electron-withdrawing, which should facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst.

However, the ortho-fluoro substituent can also introduce steric hindrance, potentially impeding the approach of the bulky catalyst and the organoboron reagent. The development of catalysts with bulky, electron-rich phosphine (B1218219) ligands has been crucial for the successful coupling of sterically hindered and electron-poor aryl halides. nih.gov

A general representation of the Suzuki-Miyaura coupling of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is shown below:

Reactants: 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, Arylboronic acid

Catalyst: Palladium source (e.g., Pd(OAc)₂, [Pd(dppf)Cl₂]) and a phosphine ligand (e.g., SPhos, XPhos)

Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent: Aprotic polar solvent (e.g., Dioxane, Toluene, THF)

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize arylalkynes. The reactivity order of aryl halides in Sonogashira coupling is generally I > Br > Cl. wikipedia.org The bromo-substituent of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester makes it a suitable substrate for this transformation.

The reaction mechanism involves a palladium cycle and a copper cycle. wikipedia.org The choice of phosphine ligand on the palladium catalyst is critical and can be influenced by the steric and electronic properties of the substrates. epa.govacs.org For electron-rich and sterically demanding aryl bromides, larger catalyst amounts may be necessary. epa.govacs.org In the case of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, the electronic and steric effects of the ortho-fluoro substituent need to be considered when selecting the optimal reaction conditions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance. wikipedia.org The reaction can be applied to 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester to introduce a variety of nitrogen-containing functionalities.

The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of base and ligand is crucial for the success of the reaction. While strong bases like sodium tert-butoxide are often used, they may not be compatible with ester functionalities. libretexts.org In such cases, weaker bases like cesium carbonate or potassium phosphate (B84403) can be employed. The development of specialized phosphine ligands has enabled the amination of a wide range of aryl halides, including those with challenging steric and electronic properties. nih.gov

Table 1: Overview of Cross-Coupling Reactions for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

| Reaction | Coupling Partner | Typical Catalyst System | Key Considerations |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) catalyst with phosphine ligands (e.g., SPhos, XPhos) | Electron-withdrawing groups can enhance reactivity; ortho-fluoro group may cause steric hindrance. |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, phosphine ligand | Bromo-substituent is a suitable handle; ligand choice is important for overcoming steric and electronic effects. |

| Buchwald-Hartwig | Primary/secondary amine | Pd(0) catalyst with specialized phosphine ligands (e.g., XPhos, RuPhos) | Base selection is critical to avoid ester hydrolysis; ligand choice is key for difficult substrates. |

Directed Metalation and Functionalization of the Halogenated Aromatic Core

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, the ester group, and the halogen atoms can all influence the regioselectivity of metalation.

Studies on substituted benzoic acids have shown that the carboxylic acid group (or its corresponding ester) can act as a directing group. rsc.orgresearchgate.net However, the directing ability of different functional groups is hierarchical. In competition studies with other substituents, the carboxylic acid group has been found to be of intermediate directing capacity. rsc.orgresearchgate.net

For 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, the potential sites for deprotonation are the positions ortho to the ester, the fluorine, and the bromine. The fluorine atom is known to be a more potent ortho-directing group than bromine or chlorine. semanticscholar.org Therefore, lithiation is most likely to occur at the C6 position, which is ortho to the fluorine atom. However, the ester group at C1 would also direct to the C2 and C6 positions. The bromine at C3 is the weakest directing group of the three.

The general scheme for a directed ortho-metalation followed by electrophilic quench is as follows:

Metalation: Treatment with a strong lithium base (e.g., n-BuLi, s-BuLi, LDA) in an ethereal solvent (e.g., THF, Et₂O) at low temperature.

Functionalization: Quenching the resulting aryllithium intermediate with an electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) to introduce a new substituent.

In the case of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, the complimentary directing effects of the fluoro and ester groups would likely lead to selective deprotonation at the C6 position. This would allow for the introduction of a wide range of functional groups at this position, leading to highly substituted aromatic compounds. rsc.orgresearchgate.net

Table 2: Predicted Regioselectivity of Directed ortho-Metalation on 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester

| Directing Group | Predicted Site of Deprotonation | Rationale |

| -COOBn (at C1) | C2, C6 | ortho-directing effect of the ester group. |

| -F (at C2) | C1, C3 | Strong ortho-directing effect of fluorine. |

| -Br (at C3) | C2, C4 | Weaker ortho-directing effect of bromine compared to fluorine. |

| Combined Effect | C6 | The strong directing effect of the fluorine atom, reinforced by the ester group, is expected to dominate, leading to selective metalation at the C6 position. |

Reactions at the Benzylic Position of the Benzyl Ester Moiety (e.g., free radical, SN1, SN2 mechanisms)

The benzyl ester moiety of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester provides another site for chemical transformations, specifically at the benzylic carbon. The reactivity at this position is enhanced due to the ability of the adjacent benzene (B151609) ring to stabilize reactive intermediates such as radicals and carbocations through resonance.

Free Radical Reactions:

The benzylic position is susceptible to free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. This reaction proceeds via a free radical chain mechanism where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen source to form the benzylic halide.

Nucleophilic Substitution Reactions (SN1 and SN2):

The benzyl ester can undergo nucleophilic substitution at the benzylic carbon. The mechanism of this substitution, whether SN1 or SN2, depends on the nature of the nucleophile, the leaving group, and the reaction conditions.

SN1 Mechanism: An SN1 reaction would proceed through the formation of a benzyl carbocation intermediate. This carbocation is stabilized by resonance with the adjacent phenyl ring, making the SN1 pathway more favorable than for typical primary alkyl halides.

SN2 Mechanism: An SN2 reaction would involve a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the leaving group. This pathway is favored by strong nucleophiles and is sterically accessible for a primary benzylic position.

Cleavage of the benzyl ester can be achieved under various conditions, including hydrogenolysis (catalytic hydrogenation), or treatment with strong acids or bases, which would proceed through nucleophilic attack at the benzylic carbon or the carbonyl carbon.

Computational and Theoretical Analysis of Reaction Mechanisms

Cross-Coupling Reactions:

Density Functional Theory (DFT) calculations have been extensively used to model the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. pku.edu.cnnih.govacs.orgnih.gov These studies have elucidated the energies of intermediates and transition states, helping to understand the role of ligands, bases, and substrates in the reaction mechanism. For instance, computational studies on the Sonogashira reaction have investigated both the copper-catalyzed and copper-free pathways, identifying the rate-determining steps in each case. nih.govacs.orgresearchgate.netresearchgate.netacs.org Theoretical studies on the Suzuki-Miyaura reaction have explored the effects of substituents on the aryl halide, confirming that electron-withdrawing groups generally accelerate the oxidative addition step. osti.gov

Electronic Properties and Reactivity:

Computational methods can be used to calculate various molecular properties that correlate with reactivity, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. nih.gov For 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, such calculations would reveal the electronic distribution within the molecule and help predict the most likely sites for nucleophilic or electrophilic attack.

Thermodynamic properties of halobenzoic acids have been investigated using computational chemistry, and these studies have highlighted the importance of consistency between computational and experimental data. nist.gov Such computational approaches can be applied to predict the thermodynamic feasibility of various reactions involving 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester. Furthermore, computational studies on the structural aspects of ortho-substituted benzoic acids can provide insights into the conformational preferences and intramolecular interactions that influence their chemical properties. mdpi.com

Applications of 3 Bromo 2 Fluoro Benzoic Acid Benzyl Ester As a Synthetic Intermediate

Role in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of 3-Bromo-2-fluoro-benzoic acid benzyl (B1604629) ester makes it a valuable scaffold for the synthesis of various biologically active molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a variety of functional groups, or it can be used directly in coupling reactions.

Precursor for Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

3-Bromo-2-fluoro-benzoic acid, the parent acid of the benzyl ester, is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). chemicalbook.com The benzyl ester serves as a protected form of the carboxylic acid, which can be deprotected under specific conditions to yield the free acid for further reactions. This strategy is often employed in multi-step syntheses to avoid unwanted side reactions with the carboxylic acid functionality. For instance, halogenated benzoic acid derivatives are utilized in the development of anti-inflammatory and analgesic drugs. chemicalbook.com

One of the notable applications of the core 3-bromo-2-fluorobenzoic acid structure is in the synthesis of BRAF kinase inhibitors, which are crucial in targeted cancer therapy for treating specific types of melanoma. The structural motifs derived from this acid are integral to the pharmacophore of these inhibitors.

| Feature | Description |

| Parent Acid | 3-Bromo-2-fluoro-benzoic acid |

| CAS Number (Parent Acid) | 161957-56-8 nih.gov |

| Molecular Formula (Parent Acid) | C₇H₄BrFO₂ nih.gov |

| Key Application of Parent Acid | Intermediate for BRAF kinase inhibitors chemicalbook.com |

Synthesis of Novel Bioactive Scaffolds (e.g., oxadiazole derivatives)

While direct synthesis of oxadiazole derivatives from 3-Bromo-2-fluoro-benzoic acid benzyl ester is not extensively documented in publicly available literature, the general synthetic routes to 1,3,4-oxadiazoles often start from carboxylic acids or their ester derivatives. A common method involves the conversion of the ester to the corresponding acyl hydrazide, which is then cyclized to form the oxadiazole ring. japsonline.com

The benzyl ester of 3-bromo-2-fluorobenzoic acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form 3-bromo-2-fluorobenzohydrazide. This hydrazide can then undergo cyclization with various reagents, such as carbon disulfide or carboxylic acids, to yield 1,3,4-oxadiazole (B1194373) derivatives. japsonline.com These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. google.com

General Synthetic Scheme for 1,3,4-Oxadiazole Derivatives:

Step 1: Hydrazinolysis - Reaction of the benzyl ester with hydrazine hydrate to form the corresponding hydrazide.

Step 2: Cyclization - Reaction of the hydrazide with a one-carbon synthon (e.g., carbon disulfide, formic acid) to form the 1,3,4-oxadiazole ring.

Building Block for Fluorinated and Brominated Ligands and Modulators

The presence of both fluorine and bromine atoms on the aromatic ring of 3-Bromo-2-fluoro-benzoic acid benzyl ester makes it an attractive building block for the synthesis of specialized ligands and modulators. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. google.com The bromine atom provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse molecular fragments. This dual halogenation pattern enables the precise tuning of the electronic and steric properties of the final molecule, which is crucial for optimizing its interaction with biological targets.

Intermediate in Agrochemical Synthesis and Derivatization

In the field of agrochemicals, halogenated aromatic compounds are frequently used as intermediates for the synthesis of herbicides, insecticides, and fungicides. A related compound, 3-bromo-4-fluoro-benzoic acid, is known to be an intermediate in the preparation of insecticides. This suggests that 3-Bromo-2-fluoro-benzoic acid benzyl ester could similarly serve as a precursor for the development of new agrochemical agents. The ester can be converted to the acid chloride, which can then be reacted with various amines or alcohols to produce a library of amide and ester derivatives for biological screening.

Utility in Materials Science and Functional Materials Chemistry

The applications of 3-Bromo-2-fluoro-benzoic acid benzyl ester extend to the field of materials science, where its structural features can be exploited to create novel functional materials.

Precursors for Liquid Crystals and Optoelectronic Materials

Halogenated benzoic acid derivatives are known precursors for the synthesis of liquid crystals. The rigid core of the benzene (B151609) ring, combined with the polarizable halogen atoms, can contribute to the formation of mesophases. While direct evidence for the use of 3-Bromo-2-fluoro-benzoic acid benzyl ester in liquid crystal synthesis is limited, a structurally similar compound, 3-Chloro-2-fluorobenzoic acid, is used as a building block for such applications. This suggests a potential utility for the bromo-fluoro analogue in this area. The ester group can be modified to introduce long alkyl chains, which are a common feature of liquid crystalline molecules. Furthermore, fluorinated aromatic compounds are of interest in the development of optoelectronic materials due to their thermal stability and unique electronic properties.

Building Blocks for Metal-Organic Frameworks (MOFs) Ligands

There is currently no available research in the public domain that demonstrates the use of 3-bromo-2-fluoro-benzoic acid benzyl ester as a direct building block or ligand precursor for the synthesis of Metal-Organic Frameworks (MOFs). The synthesis of MOFs typically involves the use of carboxylic acids that can coordinate with metal ions to form the framework structure. While the parent compound, 3-bromo-2-fluorobenzoic acid, possesses a carboxylic acid group suitable for this purpose, the esterification to its benzyl form alters this functional group.

The benzyl ester would require an additional deprotection step to reveal the carboxylic acid necessary for MOF formation. Scientific literature does not presently contain examples or detailed studies of this specific ester being utilized in this capacity for MOF synthesis.

Monomeric Unit in Polymer Synthesis

Similarly, a review of available scientific and patent literature did not yield any specific instances of 3-bromo-2-fluoro-benzoic acid benzyl ester being employed as a monomeric unit in polymer synthesis. The structure of this compound does not lend itself readily to common polymerization techniques without prior modification. For instance, it lacks the typical vinyl group for addition polymerization or a second reactive functional group for condensation polymerization.

While the bromine and fluorine substituents on the aromatic ring could potentially be involved in certain types of cross-coupling polymerization reactions, no studies detailing such a process with 3-bromo-2-fluoro-benzoic acid benzyl ester as the monomer have been identified. Research in the field of polymer chemistry often focuses on monomers with specific reactive functionalities that facilitate chain growth, and the subject compound, in its current form, does not appear to be a primary candidate in the existing body of research.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-Bromo-2-fluoro-benzoic Acid Benzyl (B1604629) Ester in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-resolution 1H, 13C, and 19F NMR spectra are fundamental to the characterization of this molecule. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the substituted benzoic acid moiety. The benzylic protons (-CH₂-) would likely appear as a singlet in the range of 5.0-5.5 ppm. The aromatic protons of the benzyl group would typically resonate as a multiplet between 7.2 and 7.5 ppm. The three aromatic protons on the 3-bromo-2-fluorobenzoyl ring are expected to appear as a complex multiplet in the downfield region of the spectrum, likely between 7.0 and 8.0 ppm, due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with their precise chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The benzylic carbon (-CH₂-) would likely resonate around 65-70 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. A single resonance is expected for the fluorine atom at the C-2 position of the benzoic acid ring. The chemical shift of this signal, typically reported relative to a standard such as CFCl₃, would be characteristic of a fluorine atom attached to an aromatic ring.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 160-170 |

| C-1 (C-CO) | - | 125-135 |

| C-2 (C-F) | - | 155-165 (d, ¹JCF) |

| C-3 (C-Br) | - | 115-125 |

| C-4 | 7.0-8.0 (m) | 120-130 |

| C-5 | 7.0-8.0 (m) | 125-135 |

| C-6 | 7.0-8.0 (m) | 110-120 |

| -CH₂- | 5.0-5.5 (s) | 65-70 |

| Benzyl C-1' | - | 135-140 |

| Benzyl C-2'/6' | 7.2-7.5 (m) | 128-130 |

| Benzyl C-3'/5' | 7.2-7.5 (m) | 128-130 |

| Benzyl C-4' | 7.2-7.5 (m) | 127-129 |

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. J values represent coupling constants.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. It would be used to establish the connectivity between the aromatic protons on the 3-bromo-2-fluorobenzoyl ring and to confirm the proton connectivities within the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be instrumental in assigning the carbon signals for the protonated carbons of both aromatic rings and the benzylic methylene (B1212753) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the spatial relationship between the benzyl group protons and the aromatic protons of the benzoic acid moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations are expected to appear in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also observable, although typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | 1720-1740 |

| C-O | Stretching | 1250-1300, 1100-1150 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1100-1200 |

| C-Br | Stretching | 500-650 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a molecule through its fragmentation pattern.

Electrospray ionization is a soft ionization technique that is well-suited for determining the molecular weight of moderately polar molecules like 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ and potentially an adduct with sodium [M+Na]⁺. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds and confirming their identity. The gas chromatogram would indicate the purity of the sample, with a single major peak expected for the target compound. The mass spectrum obtained from this peak would show the molecular ion and a characteristic fragmentation pattern. Common fragmentation pathways for benzyl esters include the loss of the benzyl radical (C₇H₇•) to form the benzoyl cation, and the formation of the tropylium (B1234903) cation (m/z 91), which is a very stable fragment derived from the benzyl group.

Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 308/310 | [M]⁺ (Molecular ion) |

| 229/231 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester, HRMS would provide its exact mass, allowing for the unequivocal confirmation of its molecular formula, C₁₄H₁₀BrFO₂.

In a typical HRMS analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured with high accuracy (typically to within 5 ppm). This precision helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. Furthermore, HRMS can reveal the isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes), providing further structural confirmation.

Table 1: Theoretical HRMS Data for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester (Note: The following table is based on theoretical calculations, as specific experimental data is not readily available in published literature.)

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₁BrFO₂⁺ | 308.9926 |

| [M+Na]⁺ | C₁₄H₁₀BrFO₂Na⁺ | 330.9745 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To date, the crystal structure of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester has not been reported in crystallographic databases.

Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and torsion angles. This would reveal the conformation of the ester linkage, the planarity of the benzene (B151609) rings, and any intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. This data is invaluable for understanding the molecule's physical properties and its interactions in a solid-state environment.

Computational Chemistry for Property Prediction and Mechanistic Insights

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict the properties and behavior of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For the title compound, DFT calculations could be employed to determine various electronic properties.

Key insights from DFT would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations would help in identifying the most electron-rich and electron-deficient regions of the molecule, thereby predicting its reactivity towards electrophiles and nucleophiles. For instance, the locations of the bromine and fluorine atoms, as well as the carbonyl group, would significantly influence the molecule's electronic landscape.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester would provide insights into its conformational flexibility.

By simulating the molecule's motion over time, researchers can explore the potential energy surface and identify low-energy conformations. This is particularly useful for understanding the rotational freedom around the ester linkage and the phenyl rings. The simulations can be performed in a vacuum to model the isolated molecule or in a solvent to understand its behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of the molecule. These predictions can aid in the assignment of experimental NMR spectra.

IR Frequencies: The vibrational frequencies of the molecule can be calculated computationally. These theoretical frequencies correspond to the stretching and bending modes of the various functional groups and can be correlated with the peaks observed in an experimental IR spectrum.

Table 2: Predicted Spectroscopic Parameters for 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester (Note: The following table is based on theoretical predictions, as specific experimental data is not readily available in published literature.)

| Parameter | Predicted Value Range |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 7.0 - 8.2; Benzyl Protons: 5.0 - 5.5 |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl Carbon: 160-170; Aromatic Carbons: 110-140; Benzyl Carbon: 65-75 |

| Key IR Frequencies (cm⁻¹) | C=O Stretch: 1720-1740; C-O Stretch: 1250-1300; C-Br Stretch: 550-650 |

Future Perspectives and Research Directions

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of aromatic esters like 3-Bromo-2-fluoro-benzoic Acid Benzyl (B1604629) Ester often involves methods like Fischer esterification, which uses an excess of alcohol and a strong acid catalyst, or the use of acyl chlorides, which can be harsh and generate acidic byproducts. numberanalytics.com Future research is increasingly focused on developing "green" and sustainable alternatives that are more environmentally friendly, efficient, and safer.

Key areas for development include:

Heterogeneous Catalysis: The use of solid, reusable acid catalysts can simplify product purification and minimize corrosive waste. mdpi.com Materials like H3PO4 supported on a TiO2-ZrO2 mixed oxide have shown high yields and 100% selectivity for the esterification of various aromatic acids under solvent-free conditions. scispace.com Such catalysts are easily recovered and can be reused multiple times without significant loss of activity, making them a prime candidate for greener synthesis of the title compound. scispace.com

Solvent-Free and Alternative Energy Methods: Eliminating organic solvents is a core principle of green chemistry. ijisrt.com Research into solvent-free reactions, potentially assisted by alternative energy sources like sonication or microwave irradiation, could lead to faster reaction times and reduced waste. ijisrt.com For instance, the synthesis of 3-bromobenzoic acid has been successfully achieved using a solvent- and catalyst-free sonication method. ijisrt.com

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and mild route to ester synthesis. This approach avoids harsh chemicals and high temperatures, contributing to a more sustainable process.

Novel Activating Agents: Exploring new, non-toxic activating agents for the carboxylic acid group can provide alternatives to traditional methods. For example, the Dowex H+/NaI system has been demonstrated as an effective, reusable, and environmentally friendly catalyst for various esterifications. nih.gov

A comparative overview of traditional versus potential green synthetic routes is presented below.

| Feature | Traditional Route (e.g., Fischer Esterification) | Potential Green Route (e.g., Heterogeneous Catalysis) |

| Catalyst | Homogeneous mineral acids (e.g., H2SO4) | Solid, reusable acid catalyst (e.g., H3PO4/TiO2-ZrO2) scispace.com |

| Solvent | Often requires excess alcohol or other organic solvents | Solvent-free conditions possible scispace.com |

| Byproducts | Acidic waste, water | Primarily water |

| Workup | Neutralization and extraction steps required | Simple filtration to recover catalyst mdpi.comscispace.com |

| Reusability | Catalyst is consumed/neutralized | Catalyst can be recycled and reused scispace.com |

Exploration of Novel Catalytic Transformations Involving the Compound

The structure of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester contains a C-Br bond, which is a versatile handle for a wide array of catalytic cross-coupling reactions. Future research can heavily focus on leveraging this feature to synthesize a diverse library of more complex molecules.

Potential catalytic transformations include:

Suzuki-Miyaura Coupling: Reacting the C-Br bond with boronic acids or esters to form new C-C bonds. This is a powerful tool for creating biaryl structures, which are common in pharmaceuticals and materials science.

Heck and Sonogashira Couplings: Introducing alkenyl and alkynyl groups, respectively, at the bromine position, opening pathways to conjugated systems used in organic electronics and polymer chemistry.

Buchwald-Hartwig Amination: Forming C-N bonds by coupling the aryl bromide with amines. This reaction is fundamental in the synthesis of many drug candidates and functional materials.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a variety of transformations. mdpi.com This could be used for C-F bond functionalization or for novel reactions at the C-Br bond, such as trifluoromethylation, which is crucial for modifying the electronic and pharmacokinetic properties of molecules. mdpi.com

| Catalytic Reaction | Reagent Type | Potential Product Scaffold |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | 2-Fluoro-[1,1'-biphenyl]-3-carboxylic acid benzyl ester derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | 3-(Arylamino)-2-fluorobenzoic acid benzyl ester derivatives |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-2-fluorobenzoic acid benzyl ester derivatives |

| Photoredox Trifluoromethylation | CF3 Source (e.g., CF3SO2Cl) | 3-(Trifluoromethyl)-2-fluorobenzoic acid benzyl ester |

Investigation into Uncharted Applications in Emerging Scientific Fields

While the direct applications of 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester are not yet widely documented, its structural motifs are prevalent in several high-value scientific fields. Future research should aim to screen this compound and its derivatives for bioactivity and material properties.

Medicinal Chemistry: Fluorinated and brominated aromatic compounds are staples in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further diversification. mdpi.com Derivatives could be investigated as potential enzyme inhibitors, receptor antagonists, or antimicrobial agents. The parent compound, benzyl benzoate (B1203000), is itself used as a topical medication for treating scabies and lice. atamankimya.comwikipedia.org

Agrochemicals: Many modern herbicides and pesticides contain halogenated aromatic rings. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action.

Materials Science: Benzyl esters can serve as plasticizers and solvents. wikipedia.orghdchemicals.co.uk The high electron density and potential for forming liquid crystalline phases make fluorinated aromatic esters candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Leveraging Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The field of organic synthesis is being revolutionized by artificial intelligence (AI) and machine learning (ML). bohrium.comresearchgate.net These computational tools can dramatically accelerate the research and development cycle for chemical compounds like 3-Bromo-2-fluoro-benzoic Acid Benzyl Ester.

Future applications of AI/ML in this context include: